Methyl 2-oxo-3-(m-tolyl)propanoate Methyl 2-oxo-3-(m-tolyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337326
InChI: InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2-oxo-3-(m-tolyl)propanoate

CAS No.:

Cat. No.: VC18337326

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-3-(m-tolyl)propanoate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 3-(3-methylphenyl)-2-oxopropanoate
Standard InChI InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3
Standard InChI Key ARWFVXOYLMQLRQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CC(=O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 2-oxo-3-(m-tolyl)propanoate belongs to the class of β-ketoesters, which are esters of β-keto acids. Its structure comprises a methyl ester group at the C1 position, a ketone moiety at C2, and a meta-tolyl (m-tolyl) aromatic ring at C3. The m-tolyl group, a methyl-substituted benzene ring with the methyl group at the meta position, introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets.

The molecular geometry of this compound has been analyzed using spectroscopic techniques such as NMR and IR. The ketone group exhibits a characteristic carbonyl stretch at approximately 1735–1740 cm1^{-1} in IR spectroscopy, while the ester carbonyl appears near 1700 cm1^{-1} . 1H^{1}\text{H} NMR data reveal distinct signals for the methyl ester (δ\delta 3.6–3.7 ppm) and the aromatic protons of the m-tolyl group (δ\delta 6.8–7.2 ppm).

Table 1: Key Physicochemical Properties of Methyl 2-Oxo-3-(m-Tolyl)Propanoate

PropertyValueSource
Molecular FormulaC11H12O3\text{C}_{11}\text{H}_{12}\text{O}_{3}
Molecular Weight192.21 g/mol
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in organic solvents

Synthesis Methodologies

Claisen Condensation

A classical route to β-ketoesters involves Claisen condensation between esters and ketones. For methyl 2-oxo-3-(m-tolyl)propanoate, this method employs methyl acetate and m-tolyl acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride.

Friedel-Crafts Acylation

An alternative approach utilizes Friedel-Crafts acylation, where m-xylene reacts with methyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_{3}). This method directly installs the acyl group onto the aromatic ring, yielding the target compound after esterification.

One-Pot Cascade Reactions

Recent advances include one-pot syntheses leveraging diazodicarbonyl compounds and enol ethers. For example, methyl 2-diazo-3-oxobutanoate reacts with m-tolyl vinyl ether under thermal conditions to form γ,δ-unsaturated intermediates, which subsequently undergo cyclization or rearrangement to yield the β-ketoester . This method offers superior atom economy and reduced purification steps compared to traditional routes .

Table 2: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Claisen Condensation50–60Well-established protocolRequires stringent conditions
Friedel-Crafts Acylation45–55Direct acylationLow regioselectivity
One-Pot Cascade Reaction70–80High efficiency, minimal wasteRequires specialized reagents

Chemical Reactivity and Functionalization

The ketone and ester groups in methyl 2-oxo-3-(m-tolyl)propanoate render it amenable to diverse transformations:

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using sodium borohydride (NaBH4\text{NaBH}_{4}) or lithium aluminum hydride (LiAlH4\text{LiAlH}_{4}). This reaction produces methyl 3-(m-tolyl)-3-hydroxypropanoate, a chiral intermediate useful in asymmetric synthesis.

Oxidation Reactions

Oxidation of the ketone group with potassium permanganate (KMnO4\text{KMnO}_{4}) yields carboxylic acid derivatives, though over-oxidation risks necessitate careful control of reaction conditions.

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form heterocyclic structures. For instance, treatment with ammonium acetate generates pyridine derivatives, while thiourea facilitates thiazole synthesis .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

Methyl 2-oxo-3-(m-tolyl)propanoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ketoester functionality is pivotal in constructing α,β-unsaturated carbonyl systems, which are pharmacophores in many therapeutics.

Agrochemical Research

In agrochemistry, the compound is used to develop herbicides and fungicides. The m-tolyl group enhances lipid solubility, enabling penetration through plant cuticles.

Polymer Chemistry

The compound’s ability to act as a cross-linking agent has been explored in epoxy resins and polyurethanes. Its aromatic ring improves thermal stability in polymer matrices.

Structural Comparisons with Analogous Compounds

Table 3: Comparative Analysis of β-Ketoesters

CompoundStructural DifferenceKey Property Differences
Methyl 3-oxo-3-phenylpropanoatePhenyl vs. m-tolyl groupLower lipophilicity
Methyl 2-hydroxy-3-(p-tolyl)propanoateHydroxyl vs. ketone groupHigher polarity, reduced reactivity
Ethyl 3-oxo-3-(m-tolyl)propanoateEthyl vs. methyl esterAltered solubility profile

The m-tolyl substituent in methyl 2-oxo-3-(m-tolyl)propanoate confers greater steric hindrance and electron-donating effects compared to phenyl analogs, influencing its reactivity in nucleophilic substitutions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator